2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Claisen rearrangement ortho-allylation synthetic yield

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS 16273-13-5), also known as 2-allyl-isovanillin, is a trisubstituted benzaldehyde derivative bearing a C2‑allyl, C3‑hydroxy, and C4‑methoxy substitution pattern. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol, the compound contains an aldehyde, a phenol, and an alkene moiety, making it a versatile intermediate for heterocyclic synthesis, fragrance formulation, and medicinal chemistry building blocks.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 16273-13-5
Cat. No. B100056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-3-hydroxy-4-methoxybenzaldehyde
CAS16273-13-5
Synonyms2-ALLYL-3-HYDROXY-4-METHOXYBENZALDEHYDE
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)CC=C)O
InChIInChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
InChIKeyJICUCNBJIIJEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS 16273-13-5): Structural Identity, Physicochemical Profile, and Procurement Context


2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS 16273-13-5), also known as 2-allyl-isovanillin, is a trisubstituted benzaldehyde derivative bearing a C2‑allyl, C3‑hydroxy, and C4‑methoxy substitution pattern [1]. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol, the compound contains an aldehyde, a phenol, and an alkene moiety, making it a versatile intermediate for heterocyclic synthesis, fragrance formulation, and medicinal chemistry building blocks [1]. The predicted boiling point is 275.4 ± 35.0 °C and predicted density 1.032 ± 0.06 g/cm³ [2]. Commercially, this compound is typically supplied at 95–97% purity by specialty chemical vendors, with GC‑MS spectra available in the SpectraBase database for identity confirmation [3].

Why Generic Substitution Fails for 2-Allyl-3-hydroxy-4-methoxybenzaldehyde in Synthesis and Procurement


Simple in‑class substitution with isovanillin (3‑hydroxy‑4‑methoxybenzaldehyde), vanillin, or O‑allylated precursors cannot replicate the reactivity profile of this compound because the ortho‑allyl group enables intramolecular cyclization pathways—Claisen‑derived benzofuran, indene, and cyclic ether syntheses—that are inaccessible to the non‑allylated parent aldehyde [1]. Conversely, 3‑allyloxy‑4‑methoxybenzaldehyde (the O‑allyl isomer) requires a thermal Claisen rearrangement step to generate the C‑allyl isomer, introducing additional process cost and yield loss . The co‑presence of a free C3‑phenolic –OH and C1‑aldehyde on the same ring creates a chelating ortho‑substitution pattern that influences metal‑mediated reaction diastereoselectivity compared to non‑chelating or para‑substituted benzaldehyde analogs [2].

Quantitative Differentiation Evidence for 2-Allyl-3-hydroxy-4-methoxybenzaldehyde vs. Closest Analogs


Claisen Rearrangement Yield: C‑Allyl Product vs. O‑Allyl Precursor and Decarbonylation By‑Product

The target compound 2‑allyl‑3‑hydroxy‑4‑methoxybenzaldehyde was obtained in 92% yield via Claisen rearrangement of 3‑allyloxy‑4‑methoxybenzaldehyde under optimized conditions . In contrast, an alternative Claisen rearrangement protocol for the analogous allyloxybenzaldehyde system afforded the desired C‑allyl product in only 15% yield, with the major product (2‑allyl‑6‑methoxyphenol) arising from a competing decarbonylation‑rearrangement pathway . This demonstrates that reaction conditions critically affect product distribution, and that direct procurement of the pre‑formed C‑allyl compound circumvents the low‑yield Claisen step and avoids costly separation of the decarbonylation by‑product.

Claisen rearrangement ortho-allylation synthetic yield isomer selectivity

Aldehyde Reduction Potential and Barbier Allylation Reactivity: Isovanillin vs. Other Benzaldehydes

The immediate precursor isovanillin (3‑hydroxy‑4‑methoxybenzaldehyde) was evaluated alongside other substituted benzaldehydes in aqueous tin‑mediated Barbier allylation. Under acidic conditions (HCl, 15 min), isovanillin gave 85% yield of homoallylic alcohol, compared to 95% for 2‑methoxybenzaldehyde and 70% for salicylaldehyde [1]. With crotyl bromide, isovanillin delivered 93% yield with 70:30 syn/anti diastereoselectivity—identical to 3,4‑dimethoxybenzaldehyde but distinct from 4‑methoxybenzaldehyde (74% yield, 65:35 syn/anti) [1]. The reduction potential of 3‑methoxybenzaldehyde (–1.50 V vs. –1.55 V for 2‑methoxybenzaldehyde) correlates with the differential reactivity of the aldehyde toward organometallic addition [1]. These data provide a reactivity benchmark for the aldehyde carbonyl in the target compound’s core structure, informing its suitability as an electrophilic partner in allylation and related C–C bond‑forming reactions.

Barbier allylation reduction potential diastereoselectivity tin-mediated allylation

Structural Differentiation from Isovanillin: Impact of the C2‑Allyl Substituent on Downstream Synthetic Utility

The target compound possesses a C2‑allyl group ortho to both the C1‑aldehyde and C3‑hydroxy, enabling sequential intramolecular transformations that are structurally impossible with isovanillin (lacking the allyl group). This dual‑functionality has been exploited in the synthesis of benzofurans [1], substituted indenes [2], and dibenzo‑fused 10‑membered cyclic ethers . In each case, the C‑allyl benzaldehyde serves as the key intermediate for ring‑closing metathesis or electrophilic cyclization, whereas isovanillin requires additional O‑allylation and Claisen rearrangement steps before analogous cyclization can occur—adding two synthetic operations and introducing the yield losses described in Evidence Item 1 [2].

ortho-allyl benzaldehyde heterocyclic synthesis intramolecular cyclization Claisen-derived building block

Analytical Identity Confirmation: GC‑MS Spectral Data Availability vs. In‑Class Analogs

The target compound has two GC‑MS spectra deposited in the SpectraBase database (Compound ID: L545jBPFZEU), providing experimental mass spectral fingerprints for identity verification [1]. This contrasts with many closely related allyl‑substituted benzaldehydes (e.g., 3‑allyl‑2‑hydroxy‑4‑methoxybenzaldehyde, CAS 116576‑51‑3; or 4‑allyl‑3‑hydroxy‑2‑methoxybenzaldehyde, CAS 106662‑51‑5) for which publicly available reference spectra remain sparse or absent from major spectral databases. The availability of verified GC‑MS data facilitates incoming quality control and purity assessment in procurement workflows.

GC-MS spectral database identity confirmation quality control

Evidence‑Based Application Scenarios for 2‑Allyl‑3‑hydroxy‑4‑methoxybenzaldehyde Procurement


Heterocyclic Library Synthesis via Ring‑Closing Metathesis or Electrophilic Cyclization

The ortho‑allyl benzaldehyde scaffold is a validated precursor for constructing benzofurans, indenes, and medium‑ring cyclic ethers via ring‑closing metathesis [1][2]. Procurement of the pre‑functionalized C‑allyl aldehyde eliminates the need for O‑allylation and Claisen rearrangement, which collectively can reduce synthetic sequences by two steps and avoid Claisen yields as low as 15% under non‑optimized conditions [3]. This is particularly advantageous in medicinal chemistry hit‑to‑lead programs where rapid SAR exploration of heterocyclic cores is required.

Fragrance and Flavor Intermediate Manufacturing

This compound is recognized as an intermediate in the synthesis of fragrance and flavor compounds, with applications in the cosmetic and chemical industries [1]. Its multifunctional architecture—aldehyde for Schiff base or acetal formation, phenol for etherification or esterification, and allyl group for further functionalization—provides a versatile platform for creating proprietary odorant molecules with green, fruity, or waxy notes [2].

Ortho‑Allylated Hydroxy Aryl Compound Patent Landscape and Process Development

The compound exemplifies the product class targeted by recent patent literature on direct ortho‑allylation of unprotected phenols using aluminum‑based catalysts and non‑protic solvents [1]. Researchers developing or benchmarking novel ortho‑allylation methodologies can use this compound as a characterized reference standard to validate regioselectivity and yield claims against known Claisen rearrangement benchmarks.

Natural Product Total Synthesis Starting Material

The 2‑allyl‑isovanillin scaffold has been employed as a key intermediate in the total synthesis of taspine and related alkaloids, where the Claisen rearrangement of isovanillin‑derived allyl ethers furnishes the required C‑allyl benzaldehyde [1]. Procuring the pre‑formed C‑allyl compound directly bypasses the Claisen step, potentially improving overall yields above the reported 16.5% for the full 10‑step taspine synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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